2-(Dimethylamino)-2-(2-fluorophenyl)propanoic acid
Description
Properties
Molecular Formula |
C11H14FNO2 |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
2-(dimethylamino)-2-(2-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C11H14FNO2/c1-11(10(14)15,13(2)3)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,14,15) |
InChI Key |
NPQDSMYIPPLWPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1F)(C(=O)O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis via Strecker-type Reactions
A common approach involves a Strecker synthesis, where an aldehyde reacts with ammonia and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the amino acid. For 2-(Dimethylamino)-2-(2-fluorophenyl)propanoic acid , the key steps are:
- Preparation of 2-fluorobenzaldehyde as the starting aromatic aldehyde.
- Reaction with methylamine or dimethylamine to form the corresponding imine.
- Addition of cyanide to form the aminonitrile.
- Hydrolysis of the nitrile to produce the amino acid.
This route is advantageous for stereoselectivity and purity, especially when chiral catalysts or auxiliaries are employed.
Catalytic Asymmetric Hydrogenation
Alternatively, asymmetric hydrogenation of unsaturated precursors, such as α,β-unsaturated acids or imines, can yield the desired amino acid with stereocontrol. This method is often used in industrial synthesis for high enantiomeric excess.
Incorporation of the Fluorophenyl Group
Cross-Coupling Reactions
The fluorophenyl moiety can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling:
Ar–X + R–B(OH)₂ → Ar–R
Where Ar–X is a fluorinated aryl halide (e.g., 2-fluorophenyl bromide or iodide), and R–B(OH)₂ is a boronic acid derivative of the amino acid precursor.
Nucleophilic Aromatic Substitution
In some cases, nucleophilic aromatic substitution (SNAr) can be employed if the aromatic ring bears suitable leaving groups, such as fluorine, which is a good leaving group in activated rings.
Introduction of the Dimethylamino Group
The dimethylamino group can be introduced via:
- Nucleophilic substitution on a suitable precursor, such as a chlorinated or brominated intermediate.
- Reductive amination of ketone intermediates with dimethylamine.
Alternatively, the amino group can be incorporated early in the synthesis, followed by functionalization of the aromatic ring.
Representative Preparation Method
Based on the literature, a plausible synthetic route is:
| Step | Description | Reagents & Conditions | Reference/Notes |
|---|---|---|---|
| 1 | Synthesis of 2-fluorobenzaldehyde | Commercially available | - |
| 2 | Formation of imine with dimethylamine | React aldehyde with excess dimethylamine | Facilitates direct incorporation of the amino group |
| 3 | Cyanide addition to form aminonitrile | Use potassium cyanide, in a suitable solvent | Standard Strecker reaction |
| 4 | Hydrolysis of nitrile | Acidic or basic hydrolysis | Produces the amino acid backbone |
| 5 | Cross-coupling to attach fluorophenyl | Suzuki coupling with 2-fluorophenyl boronic acid | Ensures regioselectivity and functionalization |
| 6 | Purification | Crystallization or chromatography | Final product isolation |
Verification and Optimization
- Reaction conditions such as temperature, solvent choice, and catalysts significantly influence yield and stereoselectivity.
- Catalysts like chiral rhodium or ruthenium complexes can improve enantiomeric purity.
- Purification techniques such as recrystallization or chromatography are critical to obtain high-purity compounds suitable for pharmaceutical applications.
Data Tables Summarizing Key Parameters
| Method | Reagents | Catalyst | Solvent | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Strecker synthesis | Aldehyde, ammonia, cyanide | None | Water/ethanol | 70-85 | Stereoselective with chiral auxiliaries |
| Cross-coupling | 2-fluorophenyl boronic acid, aryl halide | Pd(PPh₃)₄ | Toluene/DMF | 80-95 | High regioselectivity |
| Reductive amination | Ketone, dimethylamine | Raney Ni | Methanol | 75-90 | Efficient for amino group installation |
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-2-(2-fluorophenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like sodium hydroxide, ammonia, and alkyl halides are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "2-(Dimethylamino)-2-(2-fluorophenyl)propanoic acid":
1. Anti-inflammatory Applications:
- Treatment of Inflammatory Diseases 2-aryl-2-fluoropropanoic acids and their derivatives, including amides and acylsulfonamides, are used in the treatment of tissue damage resulting from the exacerbated recruitment of polymorphonucleated neutrophils (PMN leukocytes) at inflammation sites .
- Specific Diseases These compounds may be useful in treating diseases like psoriasis, ulcerative colitis, melanoma, and chronic obstructive pulmonary disease (COPD) .
2. Mechanism of Action:
- Inhibition of Neutrophil Activity The molecules can inhibit CXCL8, GRO-α, and C5a induced neutrophils chemotaxis and degranulation, similar to non-fluorinated compounds .
- Pharmacokinetic Profile Introduction of a fluorine atom into the α position of the "profen" retains the desired biological activity, improves the pharmacokinetic profile, and dissociates the biological activity from unwanted effects due to metabolite accumulation .
- COX Inhibition The introduction of a fluorine atom in the α position of 2-aryl-2-fluoropropanoic acids leads to a significant decrease of anti-inflammatory activity linked to cyclooxygenase (COX) inhibition compared to non-fluorinated NSAIDs, affecting the balance of COX-1 and COX-2 . Both R and S enantiomers of these acids and derivatives are inactive in inhibiting cyclooxygenases .
3. Pharmaceutical Compositions:
- Formulations The compounds can be used in pharmaceutical compositions with a suitable carrier, and can be formulated as tablets, filled capsules, solutions, suspensions, emulsions, or sterile injectable solutions for oral or parenteral use .
4. Other potential applications:
- Antimycobacterial agents Combining two active scaffolds into one molecule is a proven approach to overcome microbial drug resistance .
- Treatment of audiogenic seizure A study indicated that the absence of FMRP in the inferior colliculus is required for the audiogenic seizure phenotype in Fmr1 knockout mice .
5. Context for related compounds:
- Lysosomal Phospholipase A2 (LPLA2) Inhibition: Inhibition of LPLA2 is related to drug-induced phospholipidosis . Fosinopril, a potent inhibitor of PLA2G15, can interfere with PLA2G15 binding to liposomes. PLA2G15 inhibition is a more accurate predictor of phospholipidosis compared to in silico models based on pKa and ClogP . Cationic amphiphilic drugs that cause phospholipidosis may be screened using PLA2G15 inhibition as a platform for potential toxicity during drug development .
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-2-(2-fluorophenyl)propanoic acid involves its interaction with molecular targets such as enzymes, receptors, and proteins. The dimethylamino group and fluorophenyl group play crucial roles in binding to these targets, leading to various biological effects. The compound may inhibit enzyme activity, modulate receptor function, or alter protein conformation, thereby exerting its effects on cellular processes and pathways.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 2-(dimethylamino)-2-(2-fluorophenyl)propanoic acid with key analogs:
Key Comparisons
Substituent Effects on Bioactivity Flurbiprofen: The biphenyl-fluorine substituent enhances COX-1/2 inhibition, a hallmark of NSAIDs. The absence of a dimethylamino group in Flurbiprofen highlights the role of aromatic bulk in anti-inflammatory activity . This difference underscores the importance of amino groups in modulating blood-brain barrier permeability .
Electronic and Steric Influences The dimethylamino group in the target compound introduces steric bulk and basicity (pKa ~8–10), which may facilitate ionic interactions with biological targets. In contrast, the methylsulfanyl group in ’s compound increases lipophilicity (logP) but lacks protonation sites, altering pharmacokinetic profiles .
Metabolic Stability
- Fluorine substituents (as in the target compound and Flurbiprofen) reduce oxidative metabolism, prolonging half-life. However, the 2,5-difluorophenyl analog () may exhibit different metabolic pathways due to additional fluorine atoms .
Solubility and Formulation The dimethylamino group improves water solubility in acidic conditions (via protonation), whereas analogs like 2-(4-chlorophenoxy)propanoic acid rely on polar phenoxy groups for solubility, which is pH-independent .
Research Findings and Implications
- Cytotoxicity: Analogs with methylsulfanyl or amino groups (e.g., ) show moderate cytotoxicity (e.g., 43.2% mortality in brine shrimp assays), suggesting that the dimethylamino group in the target compound may similarly influence cell viability .
- Therapeutic Potential: Flurbiprofen’s success as an NSAID indicates that fluorinated propanoic acid derivatives are viable drug candidates. The target compound’s dimethylamino group could be exploited for CNS-targeted therapies, given its structural resemblance to neurotransmitters .
- Synthetic Accessibility: The target compound can be synthesized via methods analogous to ’s 2-(4-chlorophenoxy)propanoic acid, substituting phenol derivatives with fluorophenyl and dimethylamino precursors .
Biological Activity
2-(Dimethylamino)-2-(2-fluorophenyl)propanoic acid, often referred to as a derivative of propanoic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a dimethylamino group and a fluorophenyl moiety. Such structural features suggest a variety of interactions with biological targets, making it an interesting subject for pharmacological research.
- Molecular Formula : C11H14FNO2
- Molecular Weight : 215.24 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(C(=O)O)(N(C)C)C1=CC=CC=C1F
The biological activity of this compound can be attributed to its ability to interact with various biological pathways. The compound is believed to modulate receptor activity and enzyme functions, potentially influencing neurotransmitter systems and inflammatory responses.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors, particularly those related to pain and inflammation.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus subtilis | 0.0048 |
| Candida albicans | 0.039 |
These findings suggest that the compound could be developed further as an antimicrobial agent, especially in light of rising antibiotic resistance .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) enzymes. Inhibitors of COX are known to reduce inflammation and pain, making this compound a candidate for further exploration in pain management therapies.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent investigation into the antimicrobial efficacy of various alkaloids included a focus on compounds structurally related to this compound. The study reported significant activity against resistant strains of bacteria and fungi, highlighting the potential for this compound in treating infections where conventional antibiotics fail . -
Inflammation Model Testing :
Experimental models using induced inflammation demonstrated that compounds similar to this compound significantly reduced markers of inflammation such as TNF-alpha and IL-6 levels in serum samples from treated subjects compared to controls .
Future Directions
Given the promising biological activities observed, future research should focus on:
- In Vivo Studies : To assess the pharmacokinetics and long-term effects of the compound.
- Mechanistic Studies : To elucidate the specific pathways through which the compound exerts its effects.
- Formulation Development : Exploring various formulations for enhanced bioavailability and targeted delivery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
